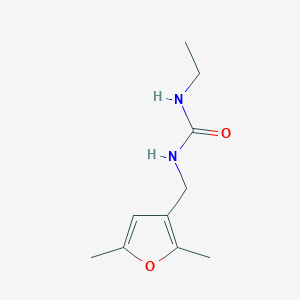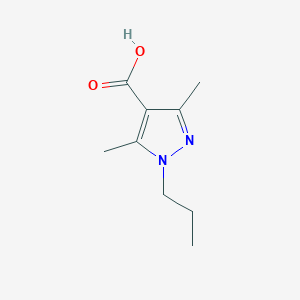![molecular formula C22H22N4O2 B2549108 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea CAS No. 2097868-02-3](/img/structure/B2549108.png)
1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a naphthalene derivative that has been studied for its unique interactions with fluoride ions. The presence of a urea group at the 1,8-position of the naphthalene structure is significant in its chemical behavior, particularly in its selectivity towards fluoride ions .
Synthesis Analysis
The synthesis of related naphthalene derivatives typically involves the reaction of naphthalenediamine with other chemical compounds. In one study, the reaction of 2-acetylpyridine and 1,8-naphthalenediamine in the presence of Zn(CH3COO)2·2H2O led to the formation of a new N-containing heterocyclic compound . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray single crystal diffraction analysis. For instance, a compound synthesized from 1,8-naphthalenediamine was found to belong to the monoclinic space group C2/c, with specific unit cell dimensions and a 1D chain structure formed by π-π stacking interaction of pyridine rings . This suggests that the molecular structure of this compound could also exhibit interesting crystallographic features and intermolecular interactions.
Chemical Reactions Analysis
The urea group in the naphthalene derivative has been shown to interact strongly with fluoride ions, leading to a unique absorption and fluorescence peak. This interaction increases the anion character of the urea nitrogen, which is attributed to the strong interaction between the fluoride and N-H protons . Such specific interactions are crucial for the compound's potential as a selective chemosensor.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, the properties of similar compounds can offer insights. The crystal structure analysis of a related compound indicates a density of 1.230 mg·m^-3 and a final R1 value of 0.0484, which are indicative of its solid-state characteristics . The fluorescence and absorption properties, as mentioned earlier, are also indicative of the compound's potential application in sensing technologies .
Aplicaciones Científicas De Investigación
Conformational Adjustments in Urea and Thiourea Derivatives
Research by Phukan and Baruah (2016) explored conformational adjustments in urea and thiourea derivatives, including compounds similar to the one . These compounds exhibit interesting behaviors such as polymorphism and cyclisation reactions in response to different stimuli. Their study offers insights into the structural characterizations and potential applications of these compounds in various fields such as material science and pharmaceuticals (Phukan & Baruah, 2016).
Chemosensors for Transition Metal Ions
Gosavi-Mirkute et al. (2017) conducted research on naphthoquinone-based chemosensors, including derivatives similar to the urea compound . These compounds demonstrated selectivity towards Cu2+ ions and could be used in the development of sensitive and selective chemosensors for metal ions, with applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Organocatalysts for Stereoselective Reactions
Research by Syu, Kao, and Lin (2010) on organocatalysts, including compounds with structural similarities to the urea derivative, revealed high catalytic activity for asymmetric reactions. This finding is significant for the field of organic synthesis, particularly in creating stereoselectively synthesized compounds (Syu, Kao, & Lin, 2010).
Fluoride Selective Fluorescent Chemosensors
Cho et al. (2003) synthesized a new naphthalene derivative containing a urea group, showing unique absorption and fluorescence with fluoride ions. This development is crucial for creating sensitive and selective sensors for fluoride, which have applications in environmental monitoring and public health (Cho et al., 2003).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-9-4-12-26(21)20-13-16(10-11-23-20)14-24-22(28)25-15-18-7-3-6-17-5-1-2-8-19(17)18/h1-3,5-8,10-11,13H,4,9,12,14-15H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPXZFCVMINCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)
![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)


![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)
![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)
![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)
